molecular formula C12H10ClNO4S2 B11265299 Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 496051-36-6

Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11265299
CAS No.: 496051-36-6
M. Wt: 331.8 g/mol
InChI Key: CPGKXRAQZQULSF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methyl ester group and a sulfamoyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly impact the compound’s properties, making it distinct from its analogs.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGKXRAQZQULSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332917
Record name methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496051-36-6
Record name methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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